4-Benzyloxy Toremifene vs. Toremifene: Predicted LogP and Lipophilicity Comparison
The benzyloxy substitution at the 4-position markedly increases the predicted lipophilicity of 4-Benzyloxy Toremifene (cLogP ≈ 7.5) relative to the parent drug toremifene (cLogP ≈ 5.8), a change consistent with the addition of the hydrophobic benzyl moiety [1]. This difference is reflected in the reported solubility profile: 4-Benzyloxy Toremifene is only slightly soluble in chloroform and ethyl acetate, and requires heating for dissolution in methanol , whereas toremifene citrate is freely soluble in water [2]. The altered partition coefficient has direct implications for reversed-phase HPLC retention time selection, liquid-liquid extraction protocols, and experimental design in cell-based assays where lipophilicity influences membrane partitioning and non-specific binding [1].
| Evidence Dimension | Predicted logP (cLogP) as measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 7.5 (predicted for 4-Benzyloxy Toremifene) |
| Comparator Or Baseline | cLogP ≈ 5.8 (toremifene free base) |
| Quantified Difference | ΔcLogP ≈ +1.7; approximately 50-fold increase in octanol-water partition coefficient |
| Conditions | Computational prediction based on the molecular structure C33H34ClNO2 vs. C26H28ClNO2 |
Why This Matters
Users developing HPLC methods or performing compound extraction must account for this substantial lipophilicity increase to avoid quantification errors or recovery losses.
- [1] Calculated using ALOGPS 2.1 / Virtual Computational Chemistry Laboratory. View Source
- [2] Rising Pharma Holdings, Inc. Toremifene Citrate Prescribing Information. Water solubility of toremifene citrate. View Source
